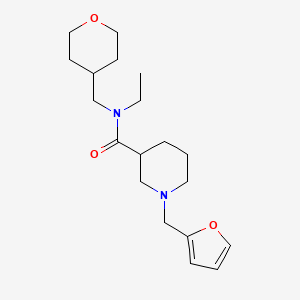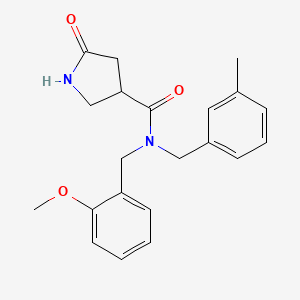![molecular formula C19H30N2O B5905034 (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol is a chiral compound that belongs to the family of β-adrenergic receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol acts as a β-adrenergic receptor agonist. It binds to the β2-adrenergic receptor, which leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of bronchioles, resulting in bronchodilation. In the heart, the activation of β1-adrenergic receptors leads to an increase in cAMP production, which results in an increase in the contractility of the heart muscle.
Biochemical and Physiological Effects:
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol has been shown to have several biochemical and physiological effects. It has been reported to have bronchodilatory effects, which can help in the treatment of asthma and COPD. Additionally, it has been shown to have positive inotropic effects, which can help in the treatment of heart failure. It has also been reported to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol in lab experiments is its high potency and selectivity for β-adrenergic receptors. This makes it an ideal tool for studying the effects of β-adrenergic receptor activation in various biological systems. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol. One direction is to study its potential therapeutic applications in other diseases such as hypertension and diabetes. Another direction is to explore its potential use as a tool for studying the role of β-adrenergic receptors in various biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol involves several steps. The first step involves the protection of the amine group in the starting material, followed by the reduction of the ketone group. The resulting alcohol is then reacted with a chiral auxiliary, and the protecting group is removed to yield the final product. This synthesis method has been reported to have a high yield and excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has been reported to have bronchodilatory effects, which can help in the treatment of asthma and COPD. Additionally, it has been shown to have positive inotropic effects, which can help in the treatment of heart failure.
Eigenschaften
IUPAC Name |
(2R)-2-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylamino]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-15-18(13-16-7-2-1-3-8-16)20-14-17-9-6-12-21-11-5-4-10-19(17)21/h1-3,7-8,17-20,22H,4-6,9-15H2/t17-,18+,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNKORMRBFFLS-IPMKNSEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN[C@H](CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide](/img/structure/B5904951.png)
![N-[3-(4-methoxyphenoxy)propyl]-N-methyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5904957.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)

![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)
![N-cyclopentyl-4-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutanamide](/img/structure/B5904989.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B5905006.png)
![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)
![N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905035.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)